1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound to form a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone.
Amine Alkylation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4-chlorophenyl)ethanone: A related ketone with similar structural features.
1-(4-Chlorophenyl)-3-aminopropan-1-one: A compound with an amine group instead of the ethylamino group.
1-(4-Chlorophenyl)-3-oxopropan-1-one: A simpler ketone with fewer substituents.
Uniqueness
1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical structure and potential applications. Further studies are needed to fully understand its properties, reactions, and mechanisms of action.
Properties
CAS No. |
220765-23-1 |
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Molecular Formula |
C20H22Cl3NO2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H21Cl2NO2.ClH/c1-2-23(13-11-19(24)15-3-7-17(21)8-4-15)14-12-20(25)16-5-9-18(22)10-6-16;/h3-10H,2,11-14H2,1H3;1H |
InChI Key |
QAUBIUDNBRFSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)C1=CC=C(C=C1)Cl)CCC(=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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